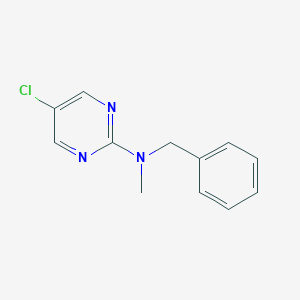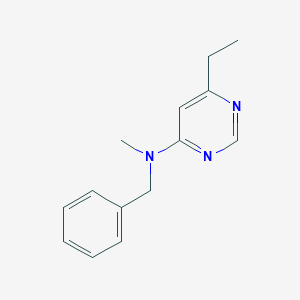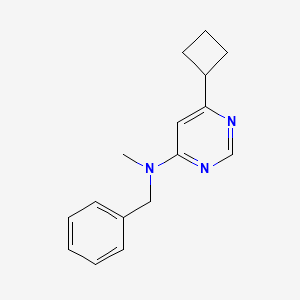![molecular formula C21H29N5OS B6445925 1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine CAS No. 2640861-94-3](/img/structure/B6445925.png)
1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is a complex chemical entity with a diverse range of applications in scientific research. It consists of several functional groups that contribute to its reactivity and potential uses. This compound stands out due to its unique structural features, which include a thiazole ring fused to a pyridine moiety, an ethyl-substituted piperazine ring, and a but-2-yn-1-yloxy linker.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. One of the primary synthetic routes may start with the formation of the thiazolo[4,5-c]pyridine core through a cyclization reaction involving a precursor containing both thiazole and pyridine rings. Subsequent steps would involve the functionalization of this core with a piperidin-4-yl group via nucleophilic substitution reactions, followed by the attachment of the ethyl group and but-2-yn-1-yloxy linker through alkylation reactions.
Industrial Production Methods
Industrial production of 1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine would scale up these synthetic methods, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Transformation of functional groups to higher oxidation states.
Reduction: : Reduction of functional groups, potentially impacting the piperazine and thiazole rings.
Substitution: : Nucleophilic or electrophilic substitution reactions involving the nitrogen atoms or the ethyl side chain.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide in suitable solvents.
Reduction: : Hydrogen gas with a palladium or platinum catalyst, or chemical reductants like sodium borohydride.
Substitution: : Alkyl halides or acyl halides for electrophilic substitutions, and nucleophiles like amines or thiols for nucleophilic substitutions.
Major Products
Oxidation: : Potentially yield N-oxides or sulfoxides depending on the functional groups targeted.
Reduction: : Could form reduced piperazine or thiazole derivatives.
Substitution: : New functionalized derivatives with altered properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules, allowing for the exploration of new reaction pathways and mechanisms. It can also be a ligand in coordination chemistry, interacting with metal ions to form novel complexes.
Biology
In biological research, it may act as a molecular probe or inhibitor, helping to elucidate biological pathways and interactions. The compound's ability to interact with specific proteins or nucleic acids makes it valuable in studying cellular processes.
Medicine
Medicinal chemistry exploits this compound for drug development, aiming to design new therapeutic agents with improved efficacy and reduced side effects. Its unique structure offers potential as a pharmacophore in the development of drugs targeting neurological or infectious diseases.
Industry
Industrially, it could be used in the development of specialty chemicals, materials science, and catalysis. Its reactivity and structural features allow it to serve as an intermediate in the production of advanced materials and catalysts.
Wirkmechanismus
The mechanism by which 1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine exerts its effects involves specific molecular targets and pathways. It may bind to particular receptors or enzymes, altering their activity and impacting cellular processes. The interactions with these molecular targets can lead to modulation of signal transduction pathways, affecting various biological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-piperazine derivatives
Ethyl-substituted piperazine compounds
Piperidinyl-alkyne linked molecules
Unique Features
1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine stands out due to its specific combination of a thiazolo[4,5-c]pyridine moiety with an ethyl-piperazine and a but-2-yn-1-yloxy linker. This structural uniqueness enables distinct interactions and reactivity, making it a valuable compound in various research and industrial contexts.
Eigenschaften
IUPAC Name |
2-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5OS/c1-2-24-12-14-25(15-13-24)9-3-4-16-27-18-6-10-26(11-7-18)21-23-19-17-22-8-5-20(19)28-21/h5,8,17-18H,2,6-7,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOGKUAQWHBOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=C(S3)C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(azepan-1-yl)-2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445844.png)
![2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445851.png)
![1-(azepan-1-yl)-2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445858.png)
![2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445864.png)


![2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445882.png)
![2-({1-[(2-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445897.png)
![2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445918.png)
![N-ethyl-6-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6445928.png)
![N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6445931.png)

![benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine](/img/structure/B6445936.png)
![2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B6445937.png)
